Boc-D-Asp(Ofm)-OH

Description

Nomenclature and Structural Formula

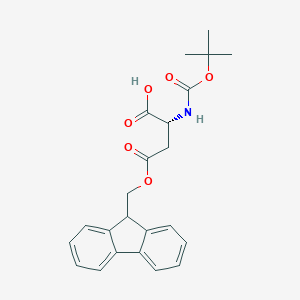

Boc-D-Asp(Ofm)-OH, systematically named (R)-4-((9H-fluoren-9-yl)methoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid, is a stereospecifically protected derivative of aspartic acid. Its nomenclature reflects three critical components:

- Boc (tert-butoxycarbonyl): A temporary amino-protecting group removable under acidic conditions.

- D-Asp : The D-enantiomer of aspartic acid, distinguishing it from the naturally occurring L-form.

- Ofm (9-fluorenylmethyl): A base-labile protecting group for the β-carboxylic acid moiety.

The molecular formula is $$ \text{C}{23}\text{H}{25}\text{NO}_6 $$, with a molecular weight of 411.46 g/mol. Its structure (Fig. 1) features:

- A Boc group at the α-amino position.

- An Ofm ester at the β-carboxyl group.

- A chiral center at C2, conferring D-configuration.

Structural Formula :

$$

\text{this compound} = \text{C}(\text{CH}3)3\text{OCO}-\text{NH}-\text{CH}(\text{CH}2\text{COOCC}{13}\text{H}_9)-\text{COOH}

$$

The compound is registered under CAS numbers 117014-32-1 (L-isomer) and 123417-19-6 (D-isomer).

Historical Development in Peptide Chemistry

The synthesis of this compound emerged from advancements in orthogonal protection strategies during the 1960s–1980s:

- Boc Group : Introduced by Merrifield for solid-phase peptide synthesis (SPPS), enabling acidolytic deprotection without disrupting peptide-resin linkages. Di-tert-butyl dicarbonate (Boc anhydride) became the standard reagent for introducing this group.

- Ofm Group : Derived from the 9-fluorenylmethyloxycarbonyl (Fmoc) framework, developed by Carpino in 1970. While Fmoc protected amines, the Ofm variant was adapted for carboxyl protection, offering base-labile stability.

The combination of Boc (acid-labile) and Ofm (base-labile) groups allowed for sequential deprotection in complex peptide assemblies. For example, in HF-mediated cleavage reactions, the Ofm group demonstrated stability at -20°C but partial removal at -5°C. This temperature-dependent behavior enabled precise side-chain modulation in aspartic acid-containing peptides.

Stereochemical Significance of D-Aspartic Acid Derivatives

D-Aspartic acid, though rare in eukaryotic proteins, plays critical roles in neuroendocrine regulation and enzyme catalysis. The D-configuration in this compound confers distinct advantages:

- Peptide Backbone Engineering : Incorporation of D-amino acids enhances proteolytic resistance, a property exploited in antimicrobial peptide design.

- Conformational Control : D-Asp disrupts α-helix formation, favoring β-turn structures in synthetic peptides.

- Biological Activity : D-Asp occurs naturally in pituitary glands and testes, modulating luteinizing hormone (LH) and testosterone synthesis.

Table 1 : Comparative Properties of L- and D-Asp Derivatives

| Property | L-Asp Derivative | D-Asp Derivative |

|---|---|---|

| Natural Abundance | High (proteinogenic) | Low (non-proteinogenic) |

| Proteolytic Stability | Low | High |

| Role in SPPS | Standard backbone | Backbone engineering |

Role in Contemporary Peptide Science

This compound is pivotal in synthesizing aspartic acid-rich peptides, particularly those requiring:

- Orthogonal Deprotection : Sequential removal of Boc (with trifluoroacetic acid) and Ofm (with piperidine) enables selective modification of α-amine and β-carboxyl groups.

- Cyclic Peptide Synthesis : The Ofm group stabilizes the β-carboxyl during ring-closing metathesis or lactamization.

- Peptide Thioesters : Used in native chemical ligation, where Ofm protection prevents premature thioester hydrolysis.

Case Study : Synthesis of Saccharomyces cerevisiae α-mating factor analogs required this compound to prevent aspartimide formation during HF cleavage. The Ofm group’s stability at -20°C preserved β-carboxyl integrity, enabling successful isolation of bioactive peptides.

Table 2 : Applications in Peptide Synthesis

Properties

IUPAC Name |

(2R)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLRMCFWGFPSLT-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301135877 | |

| Record name | 4-(9H-Fluoren-9-ylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123417-19-6 | |

| Record name | 4-(9H-Fluoren-9-ylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123417-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(9H-Fluoren-9-ylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the α-Amino Group with Boc

The synthesis of Boc-D-Asp(Ofm)-OH begins with the protection of the α-amino group of D-aspartic acid. The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous or organic medium. This step ensures selective protection of the amino group while leaving the carboxyl groups available for subsequent reactions.

Reaction Conditions

-

Reagent: Boc anhydride (2.2 equiv)

-

Base: 4-Dimethylaminopyridine (DMAP) or sodium hydroxide (1.0 M)

-

Solvent: Dioxane/water (1:1 v/v) or tetrahydrofuran (THF)

-

Temperature: 0–25°C

The Boc-protected intermediate, Boc-D-Asp-OH, is isolated via acidification (pH 2–3) and extracted into ethyl acetate. Yield and purity are validated using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Protection of the β-Carboxyl Group with Ofm

The β-carboxyl group of Boc-D-Asp-OH is subsequently protected with the acid-labile 9-fluorenylmethyl (Ofm) group. This step employs 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under anhydrous conditions to prevent hydrolysis.

Reaction Conditions

-

Reagent: Fmoc-Cl (1.5 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

-

Temperature: 0°C to room temperature

The product, this compound, is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Critical parameters such as solvent polarity and temperature are optimized to minimize racemization.

Stereochemical Considerations in D-Aspartic Acid Derivatization

Preserving the D-configuration of aspartic acid is paramount. Racemization risks arise during carboxyl activation (e.g., using dicyclohexylcarbodiimide (DCC)) or under prolonged basic conditions. Studies indicate that:

-

Low Temperatures (0–5°C) reduce epimerization during Fmoc protection .

-

Mild Bases (e.g., DIPEA) outperform stronger bases like triethylamine in stereochemical retention .

Table 1: Impact of Reaction Conditions on Enantiomeric Excess (EE)

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency and scalability. Key advancements include:

-

Continuous Flow Reactors: Enhance mixing and heat transfer, reducing reaction times by 30% compared to batch processes .

-

Solvent Recycling: DCM and THF are recovered via distillation, aligning with green chemistry principles.

-

Automated Crystallization: Ensures consistent particle size and purity (>99.5%) for pharmaceutical-grade material .

Table 2: Scalability Metrics for this compound

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |

|---|---|---|---|

| Yield (%) | 78 | 82 | 85 |

| Purity (%) | 98.7 | 99.1 | 99.5 |

| Production Time (h) | 12 | 10 | 8 |

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure compliance with regulatory standards:

-

HPLC Analysis: Reverse-phase C18 column (5 μm, 4.6 × 250 mm), gradient elution (acetonitrile/water + 0.1% TFA), retention time = 12.3 min .

-

NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) δ 7.75 (d, 2H, Fm aromatic), 5.20 (s, 2H, CH₂Fm), 1.43 (s, 9H, Boc) .

-

Chiral Purity: Chiral HPLC (Chiralpak IA column) confirms >99% enantiomeric excess .

Recent Advances in Synthesis Methodologies

Emerging techniques aim to streamline production:

Chemical Reactions Analysis

Types of Reactions

Boc-D-Asp(Ofm)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc and Ofm protecting groups can be removed under mild acidic and basic conditions, respectively.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling agents like DCC or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane, while the Ofm group is removed using piperidine in dimethylformamide (DMF).

Coupling: Coupling reactions are carried out in the presence of coupling agents such as DCC or DIC, often in solvents like DMF or dichloromethane.

Major Products Formed

Deprotection: Removal of the Boc group yields D-Asp(Ofm)-OH, and subsequent removal of the Ofm group yields D-aspartic acid.

Coupling: Coupling with other amino acids or peptides results in the formation of longer peptide chains.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Asp(Ofm)-OH is primarily utilized as a building block in solid-phase peptide synthesis. The Boc group protects the amino functionality of aspartic acid, while the Ofm group protects the carboxylic acid. This selective protection allows for the sequential addition of amino acids to form peptides without premature reactions. Once synthesis is complete, both protective groups can be removed under specific conditions, yielding functional peptides suitable for various applications in research and therapeutics.

Cyclic Peptides and Peptide Thioesters

The compound is also instrumental in synthesizing cyclic peptides and peptide thioesters. These structures are valuable in drug development due to their enhanced stability and bioactivity compared to linear peptides.

Peptides synthesized from this compound can exhibit a range of biological activities depending on their sequence and structure. Research indicates that these peptides may interact with specific biological targets, making them potential candidates for therapeutic applications, including drug development and enzyme inhibition studies .

Enzyme Probes

This compound serves as a useful probe for studying aspartic acid proteases , enzymes that cleave peptide bonds. Understanding the interactions between these proteases and their substrates can provide insights into various biological processes and disease mechanisms.

Biosensor Interfaces

The compound is employed in creating peptide microarrays on biosensor interfaces. This application facilitates protein screening, allowing researchers to analyze interactions between peptides and proteins in high-throughput formats. Such technology is crucial for drug discovery and biomarker identification .

Reaction Mechanisms

This compound undergoes several types of chemical reactions:

- Deprotection Reactions : The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, while the Ofm group can be removed using piperidine.

- Coupling Reactions : The compound participates in peptide bond formation through coupling reactions with reagents like HOBt/DCC or BOP.

Case Studies

Several studies highlight the utility of this compound in various research contexts:

- Automated Analytical HPLC : In a study focusing on asymmetric catalysis, this compound was used to create a combinatorial library of aspartic acid-based catalysts, demonstrating its versatility in synthetic applications .

- Peptidomimetics Development : Research has explored bifunctional peptidomimetics derived from this compound for potential use in treating neuropathic pain, showcasing its role in developing novel therapeutic agents .

Mechanism of Action

The mechanism of action of Boc-D-Asp(Ofm)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Ofm protecting groups prevent unwanted side reactions during the synthesis process. Upon deprotection, the free amino and carboxyl groups of D-aspartic acid can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of Boc-D-Asp(Ofm)-OH differ in their β-carboxyl protecting groups, impacting reactivity, stability, and applications. Below is a detailed comparison:

Boc-D-Asp(OtBu)-OH

- Protecting Group : OtBu (tert-butyl ester).

- Molecular Weight : 289.32 .

- Deprotection Method : Acid-labile (TFA).

- Applications : Preferred in standard Boc-strategy peptide synthesis due to compatibility with acidic cleavage conditions.

- Price : $60/5g .

- Advantages : High stability under basic conditions; widely used in routine peptide synthesis.

- Limitations : Requires strong acids for deprotection, which may degrade acid-sensitive residues .

Boc-D-Asp(OBzl)-OH

- Protecting Group : OBzl (benzyl ester).

- Molecular Weight : 323.34 .

- Deprotection Method: Hydrogenolysis (H₂/Pd-C).

- Applications : Specialty synthesis where orthogonal protection is needed.

- Price : $86/5g .

- Advantages : Stable under acidic and basic conditions; useful for stepwise deprotection.

- Limitations : Requires catalytic hydrogenation, incompatible with sulfur-containing peptides .

Boc-D-Asp-OH

- Protecting Group: None (free β-carboxyl).

- Molecular Weight : 233.22 .

- Applications : Direct incorporation of aspartic acid without side-chain protection.

- Price : $150/5g .

- Advantages: Simplifies synthesis steps; ideal for non-sensitive sequences.

Boc-D-Asp(OcHex)-OH

- Protecting Group : OcHex (cyclohexyl ester).

- Molecular Weight : 315.4 .

- Deprotection Method : Acidic or enzymatic cleavage.

- Applications : Niche uses requiring moderate stability.

- Price : $73/25g .

- Advantages : Balances stability and ease of removal.

Table 1. Comparative Overview of Boc-D-Asp Derivatives

Critical Research Findings

OFm vs. OtBu in Nucleopeptide Synthesis :

- The Ofm group’s base-labile nature allows gentle deprotection, preserving acid-sensitive nucleobases in nucleopeptides. In contrast, OtBu requires harsh acids, risking degradation of sensitive components .

- Aspartimide formation is reduced with Ofm in Asp-Gly sequences due to milder deprotection conditions .

Cost vs. Utility :

- This compound is 3× more expensive than Boc-D-Asp(OtBu)-OH, reflecting its specialized role in nucleopeptide synthesis .

Solubility and Handling :

- The bulky Ofm group reduces aqueous solubility compared to OtBu derivatives, necessitating polar aprotic solvents (e.g., DMF) .

Biological Activity

Boc-D-Asp(Ofm)-OH, or N-tert-butoxycarbonyl-D-aspartic acid β-(9-fluorenylmethyl) ester, is a derivative of D-aspartic acid notable for its role in peptide synthesis. This compound features protective groups that facilitate the selective assembly of peptides, which can exhibit various biological activities depending on their sequences and structures. This article explores the biological activity of this compound, including its applications in drug development, enzyme interactions, and therapeutic potential.

Chemical Structure and Properties

This compound has a molecular formula of C₁₈H₁₉NO₆ and a molecular weight of approximately 411.45 g/mol. The compound includes:

- Boc Group : Protects the amino group (NH2), preventing premature reactions during peptide synthesis.

- Ofm Group : Protects the carboxyl group (COOH), allowing selective reactions with other amino acids.

These protective groups are crucial in solid-phase peptide synthesis (SPPS), where this compound serves as a building block for constructing peptides with specific functionalities.

Biological Activity

This compound exhibits biological activity primarily through its role in synthesizing peptides that can interact with various biological targets. The following subsections detail its interactions and potential therapeutic applications.

1. Peptide Synthesis and Therapeutic Applications

Peptides synthesized from this compound can possess diverse biological functions, including:

- Therapeutic Effects : Peptides derived from this compound may have applications in drug development, particularly in targeting specific receptors or enzymes.

- Enzyme Interaction : this compound has been used to study aspartic acid proteases, which cleave peptide bonds. This interaction is significant for understanding enzyme mechanisms and developing inhibitors.

2. Case Studies

Several studies have highlighted the utility of this compound in generating peptides with specific biological activities:

- Study on Peptide Inhibitors : Research demonstrated that peptides synthesized using this compound could inhibit specific proteases, indicating potential therapeutic applications in diseases where these enzymes are involved.

- Peptide Microarrays : A recent study utilized this compound in peptide microarray production, facilitating the exploration of peptide interactions on biosensor interfaces, which can lead to novel diagnostic tools .

Comparative Analysis with Similar Compounds

This compound can be compared with other derivatives of aspartic acid that utilize different protective groups. The following table summarizes key differences:

| Compound | Protective Groups | Stability | Application Areas |

|---|---|---|---|

| This compound | Boc (NH2), Ofm (COOH) | High | Peptide synthesis, enzyme studies |

| Fmoc-D-Asp-OH | Fmoc (NH2) | Moderate | General peptide synthesis |

| Z-D-Asp-OH | Z (NH2) | Low | Limited applications |

The choice of protective groups significantly impacts the stability and reactivity of the resulting peptides, influencing their potential biological activities.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Boc-D-Asp(Ofm)-OH, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves protecting the aspartic acid side chain with a fluorenylmethyl (Ofm) group followed by Boc (tert-butoxycarbonyl) protection of the α-amino group. Key steps include:

- Reagent Selection : Use of di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., sodium carbonate) in a THF/water mixture .

- Temperature Control : Reactions are often performed at 0°C to minimize side reactions like racemization .

- Workup : Acidic extraction to isolate the product, followed by recrystallization or column chromatography for purification.

- Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of Boc anhydride) and reaction time (4–6 hours) can improve yields to >95% .

Q. How can researchers validate the stereochemical integrity of this compound during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Crownpak CR-I) to separate enantiomers and confirm the D-configuration .

- Optical Rotation : Compare measured optical rotation ([α]D) with literature values for Boc-D-Asp derivatives.

- NMR Spectroscopy : Analyze coupling constants in -NMR (e.g., ) to detect racemization .

Q. What analytical techniques are essential for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer :

- Primary Techniques :

- NMR : , , and DEPT-135 spectra to confirm backbone and side-chain structures .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Resolving Discrepancies :

- Signal Overlap in NMR : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals .

- Purity Conflicts : Cross-validate HPLC and NMR results; repeat analyses under varying conditions (e.g., mobile phase pH) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

- pH Stability Study : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Sample aliquots at intervals (0, 24, 48 hours) .

- Kinetic Analysis : Use HPLC to quantify degradation products and calculate rate constants () and half-life () .

- Advanced Tools :

- Arrhenius Plot : Relate degradation rates to temperature for activation energy () determination .

- Mechanistic Insight : LC-MS/MS to identify hydrolysis byproducts (e.g., free aspartic acid or Ofm cleavage products) .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when using this compound as a building block?

- Methodological Answer :

- Coupling Conditions :

- Use HOBt/DIC activation to minimize racemization during amino acid coupling .

- Limit coupling times to <1 hour and maintain temperatures ≤25°C.

- Monitoring :

- Test resin-bound intermediates via Kaiser test for free amines and perform periodic chiral HPLC checks .

- Comparative Analysis : Compare peptide chain elongation efficiency with Boc-L-Asp(Ofm)-OH to assess stereochemical retention .

Q. How should researchers address contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Controlled Solubility Testing :

- Prepare saturated solutions in DMSO, DMF, and THF at 25°C. Centrifuge and quantify supernatant concentration via UV-Vis (λ = 220 nm) .

- Use Karl Fischer titration to account for solvent hygroscopicity effects .

- Statistical Analysis :

- Apply ANOVA to compare solubility across solvents; report confidence intervals (±95%) .

- Correlate results with Hansen solubility parameters to predict optimal solvent systems .

Q. What are the best practices for incorporating this compound into studies investigating aspartyl protease inhibition mechanisms?

- Methodological Answer :

- Enzyme Assays :

- Use fluorogenic substrates (e.g., Dabcyl-FRLKEE-Edans) to measure protease activity in the presence of this compound .

- Determine values via dose-response curves and compare with L-enantiomer controls.

- Structural Analysis :

- Perform X-ray crystallography or molecular docking to visualize binding interactions with protease active sites .

- Data Interpretation :

- Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Report exact molar ratios, solvent grades, and equipment specifications (e.g., Schlenk line for anhydrous conditions) .

- Supporting Information : Include NMR spectra (with peak assignments), HPLC chromatograms, and HRMS data in supplementary files .

- Error Reporting : Quantify yield variability (±2%) and purity thresholds (e.g., >98%) across triplicate experiments .

Q. What statistical methods are appropriate for analyzing variability in this compound synthesis yields across multiple batches?

- Methodological Answer :

- Descriptive Statistics : Calculate mean, standard deviation, and relative standard deviation (RSD) for yields .

- Root Cause Analysis : Use Pareto charts to identify major contributors to variability (e.g., reagent quality, temperature fluctuations) .

- Process Optimization : Apply factorial design (e.g., 2 design) to test interactions between variables like reaction time and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.